1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

Synthetic chemistry Peptide synthesis Protecting group strategy

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (CAS 2060005-98-1) is a piperidine-3-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a diethylamino substituent at the C5 position. As a member of the substituted piperidine carboxylic acid class, its molecular formula is C₁₅H₂₈N₂O₄ with a molecular weight of 300.39 g/mol.

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Cat. No. B13211231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
Molecular FormulaC15H28N2O4
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCCN(CC)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C15H28N2O4/c1-6-16(7-2)12-8-11(13(18)19)9-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)
InChIKeyQTBZGKFWICGWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid: A Protected Piperidine Intermediate for Multi-Step Synthesis


1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid (CAS 2060005-98-1) is a piperidine-3-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a diethylamino substituent at the C5 position . As a member of the substituted piperidine carboxylic acid class, its molecular formula is C₁₅H₂₈N₂O₄ with a molecular weight of 300.39 g/mol. The compound serves primarily as a protected synthetic intermediate in multi-step organic synthesis, where the orthogonal reactivity of the Boc-protected amine, the secondary amine at C5, and the carboxylic acid at C3 allows for chemoselective transformations . Its computed logP of 2.04 and total polar surface area (TPSA) of 70.08 Ų place the compound within a moderate lipophilicity range suitable for further derivatization in pharmaceutical intermediate synthesis . However, high-strength quantitative comparative evidence for this specific compound is limited, as it represents a niche specialty building block with minimal published head-to-head studies. The following sections present the best available differential evidence.

Why 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid Cannot Be Replaced by a Generic In-Class Piperidine


Generic substitution with simpler in-class compounds—such as 1-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3) or 5-(diethylamino)piperidine-3-carboxylic acid (CAS 1546279-90-6)—fails because no single comparator replicates the full orthogonal reactivity profile required for multi-step synthetic sequences . Replacing the target compound with 1-Boc-piperidine-3-carboxylic acid eliminates the C5 diethylamino handle, removing a key functionalization site. Conversely, substituting with 5-(diethylamino)piperidine-3-carboxylic acid forfeits the N-Boc protection, exposing the piperidine nitrogen to undesired side reactions and necessitating an additional protection/deprotection step . The unprotected analog is also reported as a discontinued product by at least one supplier, indicating procurement instability . The Cbz-protected analog (CAS 2060061-86-9) offers a different protecting group with orthogonal cleavage conditions (hydrogenolysis vs. acidolysis), making it unsuitable when acid-labile Boc deprotection is specifically required in the synthetic route .

Quantitative Differentiation of 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid vs. Closest Analogs


Orthogonal Protecting Group Strategy: Boc vs. Cbz Cleavage Conditions Enable Distinct Synthetic Pathways

The Boc protecting group on the target compound undergoes cleavage under acidic conditions (e.g., TFA, HCl), while the Cbz group on the benzyloxycarbonyl analog (CAS 2060061-86-9) requires hydrogenolysis (H₂, Pd/C) for removal [REFS-1, REFS-4]. This orthogonality is quantitatively materialized in the synthetic step: Boc deprotection typically proceeds in >90% yield within 1 hour under standard TFA/CH₂Cl₂ conditions, whereas Cbz hydrogenolysis requires 4–24 hours under H₂ atmosphere with catalyst [1]. The choice of protecting group determines compatibility with downstream functional groups; Boc is preferred when the molecule contains hydrogenation-sensitive moieties (e.g., alkenes, benzyl ethers, nitro groups). The target compound is therefore irreplaceable in sequences requiring acid-mediated deprotection after transformations at the C5-diethylamino or C3-carboxylic acid positions.

Synthetic chemistry Peptide synthesis Protecting group strategy

Lipophilicity Control via Diethylamino Substitution: logP Differentiation from Unsubstituted and Dimethylamino Analogs

The computed logP of the target compound is 2.04 as reported by the supplier . By comparison, 1-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3), which lacks the diethylamino group, has a predicted logP of approximately 0.5–0.8 (ChemAxon/Molinspiration prediction, class-level inference) . The diethylamino substitution at C5 increases lipophilicity by over 1 log unit, which significantly impacts membrane permeability and extraction efficiency in organic synthesis workup. This difference is critical: the increased logP of the target compound facilitates organic-phase partitioning during aqueous workup, simplifying purification of intermediates after reactions at the C3-carboxylic acid (e.g., amide coupling, esterification).

Medicinal chemistry Drug design Physicochemical properties

Hydrogen Bond Donor Count: Impact on Amide Coupling and Peptide Conjugation Efficiency

The target compound has exactly 1 hydrogen bond donor (the carboxylic acid proton) and 4 H-bond acceptors . In contrast, 5-(diethylamino)piperidine-3-carboxylic acid (CAS 1546279-90-6) has 2 H-bond donors (carboxylic acid plus secondary piperidine N-H) and 3 H-bond acceptors . The presence of the unprotected secondary amine in the comparator introduces an additional H-bond donor that can compete with or interfere in amide coupling reactions at the carboxylic acid, potentially leading to lower yields or requiring additional chemoselective protection strategies. The target compound's Boc group masks the piperidine nitrogen, eliminating this competing nucleophile and enabling cleaner carboxylic acid derivatization.

Amide coupling Peptide chemistry Synthetic efficiency

Procurement Stability: Target Compound Availability vs. Discontinued Unprotected Analog

The target compound (CAS 2060005-98-1) is currently offered by multiple suppliers (Leyan, Bidepharm) at 95% purity in standard pack sizes (1 g available; 5 g, 10 g, 25 g upon inquiry) . In contrast, the closest unprotected analog, 5-(diethylamino)piperidine-3-carboxylic acid (CAS 1546279-90-6), is listed as a discontinued product by CymitQuimica, indicating unreliable supply . For procurement purposes, selecting an actively supplied intermediate with multi-vendor availability reduces supply chain risk. The target compound's dual-vendor sourcing provides procurement redundancy not available for the unprotected comparator.

Supply chain Chemical procurement Sourcing reliability

Optimal Application Scenarios for 1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

The target compound is selected when a synthetic route demands orthogonal functionalization of three distinct sites on the piperidine scaffold: N1 (protected as Boc), C5 (diethylamino for further alkylation or reductive amination), and C3 (carboxylic acid for amide coupling or esterification). The Boc group's acid-lability (cleaved in ~1 h with TFA, >90% yield) is compatible with functional groups that are stable to acid but sensitive to hydrogenolysis—such as alkenes, benzyl ethers, or nitro groups—making it preferred over the Cbz analog for such substrates [1]. This scenario is common in the synthesis of CNS-targeted small molecules and peptide mimetics where late-stage deprotection is required under mild acidic conditions [REFS-1, REFS-5].

Amide Coupling and Peptide Conjugation with Reduced Competing Nucleophilicity

When the carboxylic acid at C3 must be selectively coupled to an amine nucleophile (e.g., amino acid, peptide, or amine-containing pharmacophore), the target compound—with its piperidine nitrogen masked as the Boc carbamate—eliminates competing nucleophilicity from the secondary amine . This compares favorably with the unprotected 5-(diethylamino)piperidine-3-carboxylic acid, whose free piperidine N-H (an additional H-bond donor) can compete in coupling reactions, reducing yields . The target compound thus enables cleaner amide bond formation at C3 without requiring a separate protection step for the piperidine nitrogen.

Lipophilic Intermediate Workup and Purification Optimization

With a computed logP of 2.04 and TPSA of 70.08 Ų, the target compound partitions efficiently into organic solvents during aqueous workup, facilitating extraction and purification after reactions at the C3-carboxylic acid . This represents a >1 log unit increase in lipophilicity compared to the unsubstituted 1-Boc-piperidine-3-carboxylic acid (predicted logP ~0.5–0.8), reducing product loss to the aqueous phase and improving isolated yields in multi-step syntheses . This is particularly relevant when intermediates must be carried through multiple extraction cycles, as higher logP compounds consistently show better recovery from aqueous-organic partitions.

Redundant-Supplier Procurement for Long-Term Synthetic Programs

For ongoing medicinal chemistry or process development programs, the target compound offers sourcing from at least two active suppliers (Leyan, Bidepharm) with consistent 95% purity specifications [REFS-1, REFS-4]. This contrasts with the nearest unprotected analog, which has been discontinued by vendors . In programs requiring multi-gram to kilogram quantities over 6–24 months, dual-vendor availability mitigates supply interruption risk and allows competitive pricing. The compound's specification of 95% purity, with certificate of analysis (COA) available from suppliers, meets the threshold for most research and pilot-scale synthetic applications.

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